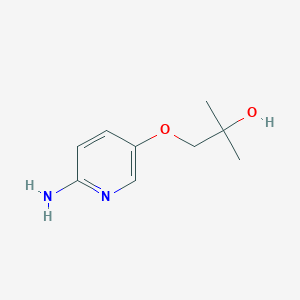
1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol
Vue d'ensemble
Description
1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol, also known as A-317567, is a selective blocker of the P2X3 receptor. The P2X3 receptor is a subtype of the purinergic receptor family that is involved in pain signaling. A-317567 has been shown to have potential therapeutic applications in the treatment of chronic pain.
Applications De Recherche Scientifique
Coordination Chemistry
Research on unsymmetrical N-capped tripodal amines, including compounds similar to "1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol," has shown their utility in forming complexes with various metal ions. For instance, compounds featuring pyridyl arms and varying amino arms have been synthesized and used to form Cu(II) and Zn(II) complexes. These complexes were characterized to understand their structural formation and coordination behavior, highlighting the importance of arm length and the types of chelate ring sequences around metal ions for structure formation (Keypour et al., 2015) (Rezaeivala, 2017).
Catalysis
The application of pyridyl-imine ligands in catalysis has been explored, with studies demonstrating their effectiveness in olefin methoxycarbonylation. Ligands similar to "1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol" have been used to form palladium(II) complexes, which then act as catalysts for converting olefins to esters. This research underscores the ligands' role in influencing catalytic behavior and the potential for developing new catalytic processes (Zulu et al., 2020).
Molecular Synthesis
The synthesis of heavily substituted 2-aminopyridines has been achieved through displacement reactions, showcasing a method to elaborate pyridine derivatives with polar substituents. This work is crucial for generating synthons useful in pharmaceutical development and highlights the versatility of pyridine-based compounds in organic synthesis (Teague, 2008).
Antimicrobial Research
Studies on oligomer and monomer/oligomer–metal complexes of pyridine-containing compounds have investigated their antimicrobial properties. These studies have synthesized and characterized compounds to examine their effectiveness against selected bacteria and fungi, contributing to the development of new antimicrobial agents (Kaya et al., 2009).
Propriétés
IUPAC Name |
1-(6-aminopyridin-3-yl)oxy-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,12)6-13-7-3-4-8(10)11-5-7/h3-5,12H,6H2,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVQBGXPYIGTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CN=C(C=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol | |
CAS RN |
1253911-35-1 | |
| Record name | 1-[(6-aminopyridin-3-yl)oxy]-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


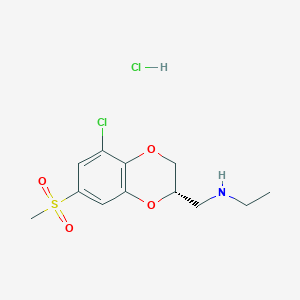
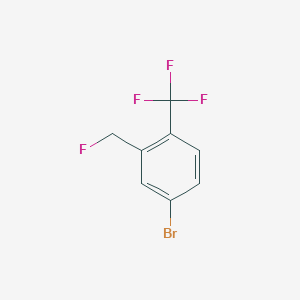

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B2445466.png)


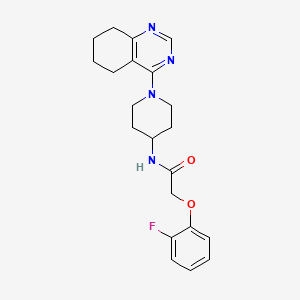
![(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2445471.png)
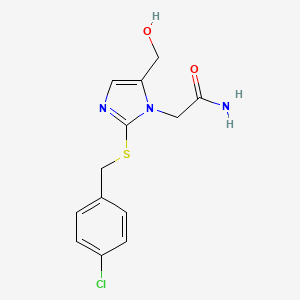
![2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2445473.png)
![2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2445477.png)
![Butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2445482.png)

![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2445484.png)